Introduction: The Significance of Clarithromycin Impurity L
Introduction: The Significance of Clarithromycin Impurity L
An In-Depth Technical Guide for the Synthesis and Characterization of Clarithromycin Impurity L
Clarithromycin is a semi-synthetic macrolide antibiotic widely prescribed for various bacterial infections.[] Its efficacy and safety are paramount, necessitating stringent control over any impurities present in the active pharmaceutical ingredient (API) and final drug product. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or residual starting materials.[2]
Clarithromycin Impurity L, chemically known as 6-O-Methylerythromycin A (Z)-9-oxime, is a notable impurity listed in the European Pharmacopoeia (Ph. Eur.).[3][][5] It is the geometric isomer of Clarithromycin (E)-9-oxime, a potential intermediate in certain synthetic pathways.[][6] As both a potential process-related impurity and a degradation product, the ability to synthesize, isolate, and definitively characterize Impurity L is critical for several reasons:
-
Analytical Method Validation: A purified standard of Impurity L is essential for validating the specificity and accuracy of chromatographic methods used for routine quality control of Clarithromycin.
-
Reference Standard: It serves as a reference marker for identifying and quantifying this impurity in Clarithromycin batches.
-
Safety and Toxicology Studies: Understanding the biological activity of impurities is a key regulatory requirement. Isolation of the pure compound allows for necessary toxicological assessments.
This guide provides a comprehensive, field-proven methodology for generating Clarithromycin Impurity L through forced degradation, isolating it via preparative chromatography, and performing its complete structural characterization using modern analytical techniques.
Part 1: Synthesis of Impurity L via Forced Degradation
Expert Rationale: Why Forced Degradation?
While a targeted synthesis of a specific geometric isomer like the (Z)-oxime (Impurity L) can be complex, its identity as a known degradation product offers a more direct route for its generation in a laboratory setting.[7] Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and demonstrate the stability-indicating nature of analytical methods.[8] Clarithromycin is known to be particularly susceptible to degradation under acidic and oxidative conditions.[9] By subjecting Clarithromycin to controlled acid stress, we can induce its degradation into a mixture of products, including the desired Impurity L, which can then be targeted for isolation.
Experimental Workflow: Forced Degradation
Caption: Workflow for generating Clarithromycin Impurity L via acid-catalyzed forced degradation.
Step-by-Step Protocol: Acid Degradation
-
Preparation: Accurately weigh 1.0 g of Clarithromycin reference standard into a 100 mL round-bottom flask.
-
Dissolution: Add 25 mL of acetonitrile to dissolve the Clarithromycin.
-
Stress Initiation: Add 25 mL of 0.1 M hydrochloric acid (HCl) to the solution. This creates the acidic stress condition.
-
Incubation: Equip the flask with a condenser and place it in a thermostatically controlled water bath at 70°C. Allow the reaction to proceed for 24 hours.[] Monitoring the reaction progress via thin-layer chromatography (TLC) or analytical HPLC is recommended.
-
Neutralization: After the incubation period, cool the mixture to room temperature. Carefully neutralize the solution to approximately pH 7.0 by dropwise addition of 0.1 M sodium hydroxide (NaOH).
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the degradation products with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mixture as a solid residue. This residue contains Clarithromycin, Impurity L, and other degradation products.
Part 2: Isolation and Purification by Preparative HPLC
Expert Rationale: The Power of Chromatographic Separation
The crude product from forced degradation is a complex mixture. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the established method for separating Clarithromycin from its structurally similar impurities.[10] The European Pharmacopoeia outlines an analytical-scale method that confirms the separability of these compounds.[11] By scaling this method up to a preparative scale, we can leverage the same separation principles to isolate a sufficient quantity of pure Impurity L for characterization. The choice of a C18 stationary phase provides the necessary hydrophobicity to retain and resolve the macrolide structures, while a buffered mobile phase gradient allows for fine-tuning the elution of each component.
Preparative HPLC Protocol
-
Sample Preparation: Dissolve the entire crude degradation product in a minimal volume of the initial mobile phase (e.g., 75:25 Mobile Phase A:Mobile Phase B). Filter the solution through a 0.45 µm filter to remove any particulates before injection.
-
Chromatographic Separation: Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Monitor the chromatogram at 205 nm.[12] Based on the known relative retention time (RRT) of Impurity L (approx. 0.74 relative to Clarithromycin), begin collecting fractions just before the expected elution time and continue until the peak has fully eluted.[5][12]
-
Purity Check: Analyze the collected fractions using the analytical HPLC method described in Part 3 to identify the fractions containing pure Impurity L.
-
Final Processing: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified Impurity L as a solid, off-white powder.[7]
| Parameter | Specification | Rationale |
| Column | C18, 10 µm particle size, ≥ 250 x 21.2 mm | Standard stationary phase for macrolide separation, scaled for preparative capacity. |
| Mobile Phase A | 4.76 g/L Potassium Dihydrogen Phosphate, pH adjusted to 4.4[12] | Buffered aqueous phase to control ionization and ensure reproducible retention. |
| Mobile Phase B | Acetonitrile[12] | Organic modifier to control elution strength. |
| Gradient Program | 25% B to 60% B over 35 minutes[12] | A gradient is essential to resolve closely eluting impurities from the parent drug. |
| Flow Rate | ~20 mL/min (adjust based on column diameter) | Optimized for separation efficiency on a preparative scale. |
| Detection | UV at 205 nm[12] | Macrolides have poor chromophores; low UV wavelength provides the necessary sensitivity. |
| Column Temp. | 40 °C[12] | Elevated temperature improves peak shape and reduces viscosity. |
Part 3: Characterization and Purity Assessment
Expert Rationale: A Triad of Analytical Certainty
Unambiguous structural confirmation and purity assessment require a multi-technique approach. HPLC confirms chromatographic purity, Mass Spectrometry provides definitive molecular weight information, and NMR Spectroscopy delivers the precise structural details, including the critical stereochemistry of the oxime group. This orthogonal approach ensures the identity and purity of the isolated material with the highest degree of confidence.
Analytical Characterization Workflow
Caption: Orthogonal analytical workflow for the characterization of isolated Clarithromycin Impurity L.
Step-by-Step Characterization Protocols
-
Purity by Analytical HPLC:
-
Method: Employ the method outlined in the European Pharmacopoeia 11.0 monograph 1651 for Clarithromycin related substances.[11][12]
-
System Suitability: Ensure the system meets suitability requirements, such as a peak-to-valley ratio of at least 3.0 between Clarithromycin and Impurity D using a reference solution.[11]
-
Analysis: Dissolve a small amount of the isolated Impurity L in the mobile phase. Inject and record the chromatogram.
-
Acceptance Criteria: The purity of the isolated material should be ≥95%, calculated by area normalization.[][7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Instrumentation: Use an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[13]
-
Mode: Operate in positive ion mode.
-
Analysis: Infuse the sample or perform an LC-MS run.
-
Expected Result: A prominent ion corresponding to the protonated molecule [M+H]+ should be observed at m/z 763.97, confirming the molecular formula C38H70N2O13 and molecular weight of 762.97.[3][7] Further fragmentation (MS/MS) can be performed to corroborate the structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the isolated Impurity L in a suitable deuterated solvent, such as deuterated dimethylsulfoxide (DMSO-d6) or chloroform-d (CDCl3).
-
Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (≥400 MHz).
-
Structural Confirmation: The key to confirming the identity of Impurity L is the analysis of chemical shifts for the protons and carbons near the C9 position. The (Z)-configuration of the oxime will result in a distinct chemical shift environment compared to the (E)-isomer or the ketone group in Clarithromycin. The full dataset should be compared against published data or a certified reference standard if available.
-
| Analysis | Expected Result | Reference |
| Appearance | Off-white solid | [7] |
| HPLC Purity | ≥ 95% | [][7] |
| Molecular Formula | C38H70N2O13 | [3][7] |
| Molecular Weight | 762.97 g/mol | [3][7] |
| Mass Spec (ESI+) | [M+H]+ = 763.97 | [3][7] |
| 1H NMR | Spectrum consistent with 6-O-Methylerythromycin A (Z)-9-oxime structure | [7] |
Conclusion
This guide outlines a robust and scientifically grounded strategy for the synthesis and comprehensive characterization of Clarithromycin Impurity L. By employing a controlled forced degradation approach, researchers can reliably generate the impurity. Subsequent purification by preparative RP-HPLC yields a high-purity material suitable for use as a reference standard. Finally, a rigorous analytical characterization using HPLC, MS, and NMR provides the necessary evidence for unambiguous structural confirmation and purity assessment. This integrated workflow empowers pharmaceutical scientists and researchers to effectively manage and control impurities, ensuring the quality and safety of Clarithromycin products.
References
-
Makoni, P. A., Chikukwa, M. T. R., Khamanga, S. M. M., & Walker, R. B. (2019). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. Scientia Pharmaceutica, 87(4), 31. [Link]
-
Allmpus. clarithromycin usp impurity l. [Link]
-
Gao, H., Leblanc, Y., Rinfret, A., & Furtado, M. (2020). Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? Pharmaceuticals, 13(11), 384. [Link]
-
International Journal of Pharmaceutical Erudition. (2015). A RP-HPLC Method Development, Validation And Estimation Of Clarithromycin. [Link]
-
Waters Corporation. (2013). Modernization of the USP Assay for Clarithromycin Using eXtended Performance (XP) Column Technology. [Link]
-
Phenomenex Inc. Ph. Eur. Monograph 1651: Clarithromycin Assay and Related Substances. [Link]
-
SciSpace. (2017). A novel rp-hplc method for the detection and quantification of clarithromycin or spiramycin in bulk drug samples and dosage form. [Link]
-
ResearchGate. (2019). Forced degradation data for CLA following exposure to stress conditions for 12 h. [Link]
-
ResearchGate. (2023). Results of force degradation studies clarithromycin, amoxicillin, and vonoprazan. [Link]
-
Pharmaffiliates. Clarithromycin - Impurity L. [Link]
-
Veeprho. Clarithromycin Impurities and Related Compound. [Link]
-
National Center for Biotechnology Information. Clarithromycin. PubChem Compound Database. [Link]
-
Yuan, H. (2015). Method for preparing clarithromycin impurity. [Link]
-
Reddy, G. R., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega, 8(10), 9579–9587. [Link]
-
Al-Salami, H., et al. (2023). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. RSC Advances, 13(52), 36504–36515. [Link]
-
SynZeal. Clarithromycin EP Impurity L. [Link]
-
Zhang, Y., et al. (2007). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 854(1-2), 349–353. [Link]
-
Alentris Research Pvt. Ltd. Clarithromycin EP Impurity L. [Link]
-
GLP Pharma Standards. Clarithromycin EP Impurity L | CAS No- 127253-05-8. [Link]
-
Phenomenex Inc. APPLICATIONS. [Link]
-
Wang, J., et al. (2022). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. Metabolites, 12(7), 652. [Link]
-
Al-Ghobashy, M. A., et al. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2). [Link]
-
ResearchGate. (2021). "QUANTITATIVE DETERMINATION AND VALIDATION OF CLARITHROMYCIN IN PHARMACEUTICAL USING QUANTITATIVE NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY". [Link]
-
European Pharmacopoeia. Clarithromycin Monograph. [Link] (Note: Direct link to the monograph requires a subscription; the methodology details are compiled from secondary sources referencing the Ph. Eur. monograph[5][11].)
Sources
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. phenomenex.com [phenomenex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. allmpus.com [allmpus.com]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phenomenex.com [phenomenex.com]
- 12. uspbpep.com [uspbpep.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
